
1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer. This compound is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a key mediator of B cell receptor signaling.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Antioxidant Activity
Research on similar urea derivatives has shown significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are vital for nerve function and signaling. This suggests potential applications in neurodegenerative diseases like Alzheimer's. Moreover, some derivatives exhibit strong antioxidant properties, indicating their potential in combating oxidative stress-related disorders (Kurt et al., 2015).
Molecular Structure and Physical Properties
The molecular structure and properties of related compounds have been extensively studied. For example, studies on molecules with fluorophenyl groups have helped in understanding their vibrational wavenumbers, geometrical parameters, and stability. Such information is crucial in designing drugs and materials with specific characteristics (Mary et al., 2014).
Antimicrobial Activity
Urea derivatives with fluorophenyl groups have shown promising antimicrobial properties. This opens up possibilities for their use in developing new antibiotics or antiseptics, particularly against resistant strains of bacteria and fungi (Haranath et al., 2007).
Potential in Treating Eating Disorders
Research into orexin-1 receptor mechanisms, involving compounds with structural similarities, has indicated potential applications in treating binge eating and other compulsive eating disorders. This area of research could lead to new treatments for these conditions (Piccoli et al., 2012).
Antiviral Properties
Some urea derivatives have demonstrated significant activity against viruses like the smallpox vaccine virus. This suggests that they could be used in developing antiviral medications for diseases caused by similar pathogens (Selivanov et al., 2017).
Applications in Organic Synthesis
Compounds with fluorophenyl and urea groups have been used in various organic synthesis processes, indicating their utility as intermediates in the synthesis of more complex molecules (Smith et al., 2013).
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-3-[(4-methoxythian-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2S/c1-19-14(6-8-20-9-7-14)10-16-13(18)17-12-5-3-2-4-11(12)15/h2-5H,6-10H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMECDZANXSIXIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-3-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


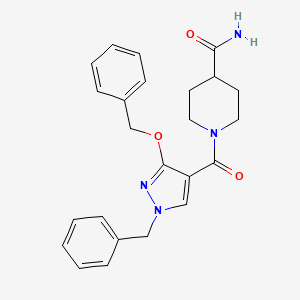
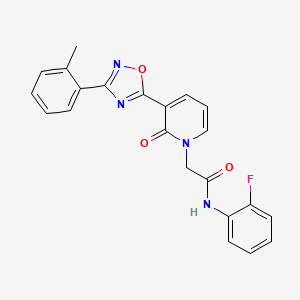
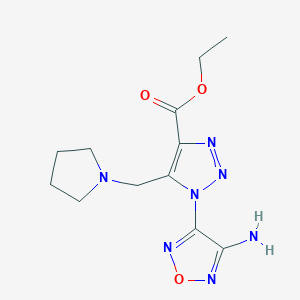
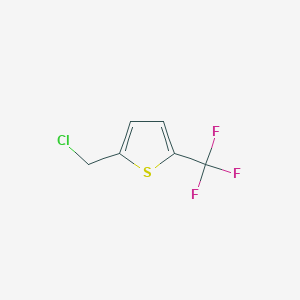
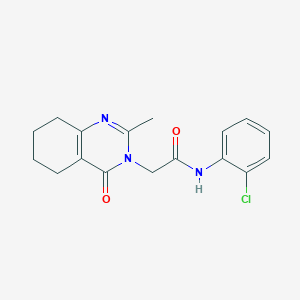
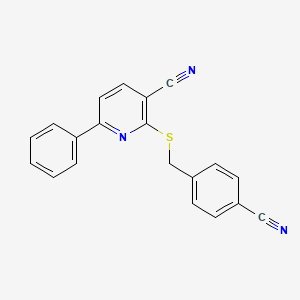
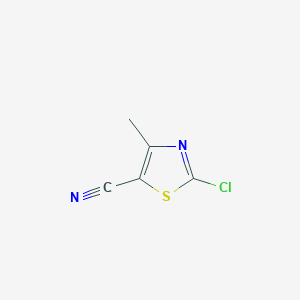
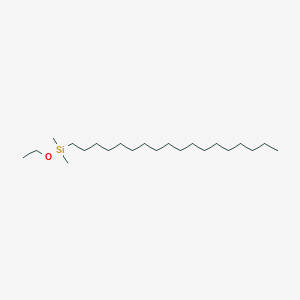
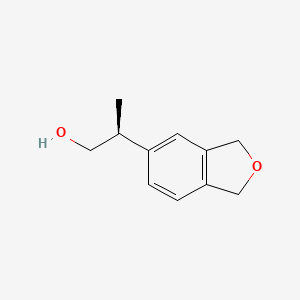
![6-Chloropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B3015565.png)
![1-[(1R,2R)-2-Aminocyclopropyl]ethanol;hydrochloride](/img/structure/B3015567.png)
![2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B3015568.png)
